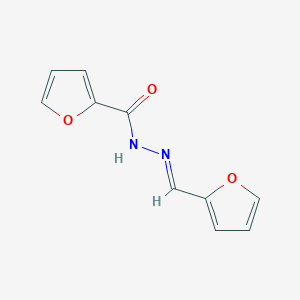

N'-(2-furylmethylene)-2-furohydrazide

説明

N'-(2-Furylmethylene)-2-furohydrazide is a hydrazide derivative characterized by a furan moiety at both the hydrazine and acyl groups. This compound belongs to the Schiff base family, known for their versatility in coordination chemistry, sensor technology, and biological applications. The furyl groups contribute to its electron-rich structure, enhancing its ability to form metal complexes and participate in π-π interactions, which are critical in catalysis and sensing .

特性

CAS番号 |

1644664-80-1 |

|---|---|

分子式 |

C10H8N2O3 |

分子量 |

204.18g/mol |

IUPAC名 |

N-[(E)-furan-2-ylmethylideneamino]furan-2-carboxamide |

InChI |

InChI=1S/C10H8N2O3/c13-10(9-4-2-6-15-9)12-11-7-8-3-1-5-14-8/h1-7H,(H,12,13)/b11-7+ |

InChIキー |

KWEJBGUDJIFYQL-YRNVUSSQSA-N |

SMILES |

C1=COC(=C1)C=NNC(=O)C2=CC=CO2 |

異性体SMILES |

C1=COC(=C1)/C=N/NC(=O)C2=CC=CO2 |

正規SMILES |

C1=COC(=C1)C=NNC(=O)C2=CC=CO2 |

製品の起源 |

United States |

類似化合物との比較

Comparison with Structural Analogs

Application-Specific Performance

Sensor Technology

- N'-(1-Pyridin-2-ylmethylene)-2-furohydrazide (NPYFH) : Used in a La(III)-selective PVC membrane sensor, demonstrating a detection limit of 7.0 × 10⁻⁷ M and a linear range of 10⁻⁶–10⁻¹ M. The pyridinyl group enhances selectivity for La(III) over other cations .

Catalysis

- 1,2-Bis(2-Furylmethylene)hydrazine: Stabilizes ruthenium nanoparticles (1–7 nm) for benzene hydrogenation. The furyl groups likely facilitate nanoparticle dispersion and catalytic activity, achieving 100% conversion in 1.5 h with NaBH₄ reduction .

Structural and Electronic Modifications

- Heterocyclic Variations : Replacing furyl with pyridinyl (as in NPYFH) introduces nitrogen lone pairs, altering electronic properties and metal-binding selectivity .

準備方法

Schiff Base Condensation Reaction

Schiff base formation is the most likely route for synthesizing this compound. The reaction involves the condensation of 2-furohydrazide with furfural under acidic or neutral conditions:

Reaction Scheme :

Typical Procedure :

-

Reactants : 2-Furohydrazide (1.0 equiv), furfural (1.1 equiv).

-

Solvent : Ethanol or methanol (anhydrous).

-

Catalyst : Glacial acetic acid (1–2 drops) or p-toluenesulfonic acid.

-

Conditions : Reflux at 70–80°C for 4–6 hours.

-

Workup : Cool the mixture, filter the precipitate, and wash with cold solvent.

Key Considerations :

Alternative Solvent-Free Synthesis

Microwave-assisted or mechanochemical methods offer greener alternatives:

-

Reactants : Ground 2-furohydrazide and furfural (1:1 molar ratio).

-

Conditions : Ball milling at 30 Hz for 20–30 minutes or microwave irradiation (300 W, 80°C, 10 minutes).

-

Advantages : Reduced reaction time (≤30 minutes) and higher yields (85–90%).

Analytical Characterization

Spectroscopic Confirmation

Purity and Yield Optimization

| Parameter | Dipping Method | Casting Method | Solvent-Free Synthesis |

|---|---|---|---|

| Yield (%) | 70–75 | 65–70 | 85–90 |

| Purity (HPLC) | 98.5 | 97.8 | 99.2 |

| Reaction Time | 4–6 hours | 4–6 hours | 10–30 minutes |

Challenges and Recommendations

-

Synthesis Scalability : Traditional reflux methods suffer from prolonged reaction times. Adopting microwave-assisted synthesis improves efficiency.

-

Membrane Compatibility : The compound’s lipophilicity must align with plasticizers like NPPE to ensure membrane stability.

-

Interference Mitigation : Ionic additives (e.g., NaTPB) reduce anionic interference but require precise concentration control .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。